![molecular formula C12H16O5 B3941252 3-acetyl-3,8,8-trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B3941252.png)
3-acetyl-3,8,8-trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione
Overview
Description
3-acetyl-3,8,8-trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione, also known as ATDD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Scientific Research Applications
3-acetyl-3,8,8-trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione has been studied extensively for its potential applications in various fields, including material science, organic chemistry, and biochemistry. In material science, this compound has been used as a building block for the synthesis of functionalized polymers and dendrimers. In organic chemistry, this compound has been used as a reagent for the synthesis of various organic compounds. In biochemistry, this compound has been studied for its potential as an enzyme inhibitor and for its ability to modulate protein-protein interactions.
Mechanism of Action
The mechanism of action of 3-acetyl-3,8,8-trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione is not fully understood, but it is believed to act as an electrophile, reacting with nucleophiles to form covalent adducts. This compound has been shown to react with various nucleophiles, including thiols, amines, and carboxylic acids.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. This compound has also been shown to modulate protein-protein interactions, which could have implications for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 3-acetyl-3,8,8-trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione in lab experiments is its high reactivity, which allows for efficient reactions with nucleophiles. Additionally, this compound is relatively easy to synthesize and purify. However, one limitation of using this compound is its potential toxicity, which could limit its use in certain applications.
Future Directions
There are several future directions for the study of 3-acetyl-3,8,8-trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione. One potential direction is the development of new synthetic routes to this compound and its derivatives, which could expand its potential applications. Another direction is the study of this compound's interactions with specific enzymes and proteins, which could lead to the development of new therapeutics. Additionally, the study of this compound's toxicity and potential side effects could provide valuable information for its safe use in various applications.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new materials, organic compounds, and therapeutics.
properties
IUPAC Name |
3-acetyl-3,8,8-trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5/c1-7(13)11(4)6-12(9(15)17-11)5-10(2,3)16-8(12)14/h5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFFQIXHTZRUGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC2(CC(OC2=O)(C)C)C(=O)O1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.